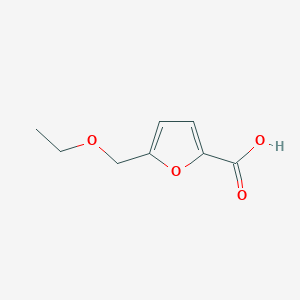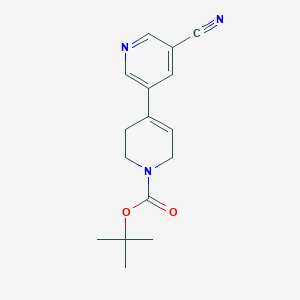![molecular formula C29H27N3O5 B2414193 N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide CAS No. 1223641-36-8](/img/structure/B2414193.png)
N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide is a complex organic molecule with potential applications in various scientific fields. This compound belongs to a class of synthetic organic compounds known for their unique chemical structures and potential biological activities. Its synthesis, reactivity, and applications make it a compound of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide involves several key steps, including the preparation of intermediates and the final coupling reaction. The starting materials include 2-cyanophenol, 2,5-dimethoxybenzaldehyde, and cyclopropanecarboxylic acid. The synthesis typically involves the following steps:
Formation of the Azetidinone Core: : This step includes the cyclization of 2-cyanophenol and 2,5-dimethoxybenzaldehyde under basic conditions to form the azetidinone ring.
Nucleophilic Substitution Reaction: : The azetidinone intermediate is then subjected to nucleophilic substitution with a phenyl group to introduce the 3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)]methyl}phenyl moiety.
Coupling with Cyclopropanecarboxylic Acid: : The final step involves coupling the substituted azetidinone with cyclopropanecarboxylic acid using an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound follows a scaled-up version of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Key factors include controlling reaction conditions, using efficient catalysts, and implementing purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can convert the carbonyl group in the azetidinone ring to a hydroxyl group.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and azetidinone moieties.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: : Halogenating agents or organometallic reagents, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydroxyl compounds, and various substituted analogs with modified phenyl or azetidinone moieties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for designing molecules with potential catalytic, optical, or electronic properties.
Biology
In biological research, this compound is explored for its potential interactions with biological macromolecules such as proteins and nucleic acids. Studies investigate its binding affinities, inhibition capabilities, and potential as a lead compound in drug discovery.
Medicine
In medicine, the compound's unique structure suggests potential therapeutic applications. It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies focus on its mechanism of action, efficacy, and safety profile.
Industry
In industrial applications, this compound is explored for its use in materials science. It is investigated for its potential as a monomer in polymer synthesis or as a functional additive in specialized coatings and adhesives.
Mecanismo De Acción
Molecular Targets
The mechanism of action of N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved
Upon binding to its target, the compound can modulate specific biochemical pathways. These pathways may include signaling cascades involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide include other azetidinone derivatives with similar structural features. Examples include:
N-(4-oxoazetidin-1-yl)phenyl)cyclopropanecarboxamide
3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}benzamide
N-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl)phenyl)cyclopropanecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and application.
Propiedades
IUPAC Name |
N-[3-[[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c1-35-22-12-13-25(36-2)23(15-22)26-27(37-24-9-4-3-7-20(24)16-30)29(34)32(26)17-18-6-5-8-21(14-18)31-28(33)19-10-11-19/h3-9,12-15,19,26-27H,10-11,17H2,1-2H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQQOAXYMRAQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(C(=O)N2CC3=CC(=CC=C3)NC(=O)C4CC4)OC5=CC=CC=C5C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorobenzyl)-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2414112.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide](/img/structure/B2414114.png)


![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2414118.png)


![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)

![7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414124.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)


